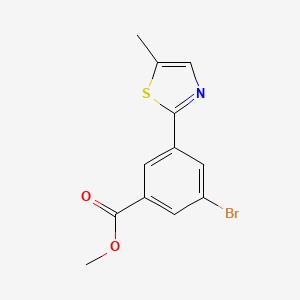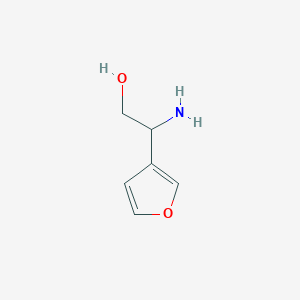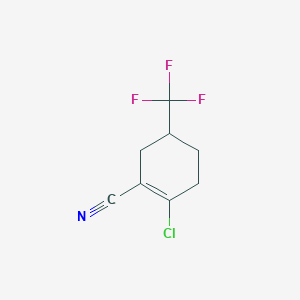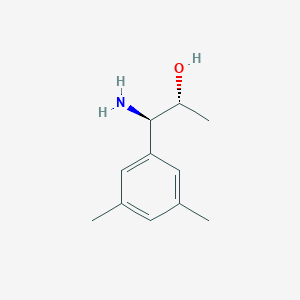
(R)-2-(1-Aminoethyl)-4-fluoroaniline2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Aminoethyl)-4-fluoroaniline2hcl is a chiral primary amine that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group attached to an asymmetric carbon, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-4-fluoroaniline2hcl typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the asymmetric reduction of imines using ω-transaminase enzymes, which have been engineered for improved catalytic efficiency and thermostability . The reaction conditions often include the use of specific amino donors and molecular oxygen to drive the equilibrium towards the desired product .
Industrial Production Methods
Industrial production of ®-2-(1-Aminoethyl)-4-fluoroaniline2hcl may involve large-scale enzymatic processes that utilize ω-transaminase enzymes. These processes are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1-Aminoethyl)-4-fluoroaniline2hcl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-(1-Aminoethyl)-4-fluoroaniline2hcl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral amines as intermediates.
Industry: Applied in the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism of action of ®-2-(1-Aminoethyl)-4-fluoroaniline2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can lead to the formation of enzyme-substrate complexes or receptor-ligand complexes, triggering various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(1-Aminoethyl)benzoic acid hydrochloride
- ®-(+)-1-(1-naphthyl)ethylamine
Uniqueness
®-2-(1-Aminoethyl)-4-fluoroaniline2hcl is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate in drug development .
Eigenschaften
Molekularformel |
C8H11FN2 |
|---|---|
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
2-[(1R)-1-aminoethyl]-4-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5H,10-11H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
JLTCGWBRNSZJIX-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=CC(=C1)F)N)N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3-([(Methylthio)carbonyl]amino)-1-adamantyl)aceticacid](/img/structure/B13050108.png)

![2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine](/img/structure/B13050114.png)




![(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050149.png)

